2-Methoxy-3-nitrothiophene

Descripción general

Descripción

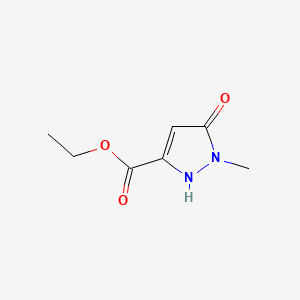

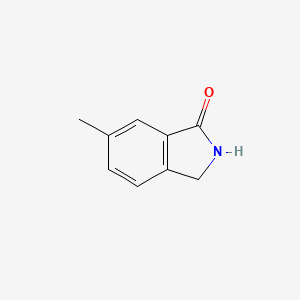

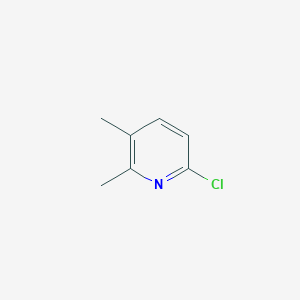

2-Methoxy-3-nitrothiophene is a chemical compound with the molecular formula C5H5NO3S . It has a molecular weight of 159.17 .

Synthesis Analysis

The synthesis of 2-Methoxy-3-nitrothiophene involves the substitution reaction of the methoxy group by a secondary amine . Theoretical DFT and TD-DFT calculations have been performed to examine this process .Molecular Structure Analysis

The structure of the reaction intermediate is much more diffuse than commonly accepted . Its geometry can be described as one situation in which the nitrogen of the nucleophilic entity is not totally bound to the carbon, whereas the oxygen of the leaving group prepares to be separated from the substrate .Chemical Reactions Analysis

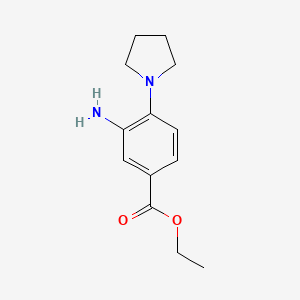

The reactions of 2-methoxy-3-X-5-nitrothiophenes 1a–d (X = SO2CH3, CO2CH3, CONH2, H) with piperidine in different solvents at 20°C have been studied . It is shown that the reactions take place through a SNAr mechanism with the initial nucleophilic addition step being rate limiting .Aplicaciones Científicas De Investigación

Kinetic Studies and Electrophilicity Analysis

2-Methoxy-3-nitrothiophene has been studied for its reaction kinetics and electrophilicity. A kinetic study of 2-methoxy-3-X-5-nitrothiophenes with piperidine showed that these reactions follow a SNAr mechanism with the initial nucleophilic addition being rate-limiting. The electrophilicity parameters of these thiophenes were determined, covering a range from −21.33 to −17.18, indicating variations in reactivity (Echaieb, Gabsi, & Boubaker, 2014).

Reactivity in Organometallic Chemistry

The compound's reactivity has been explored in organometallic chemistry. Studies on reactions of various thiophenes, including 2-methoxy-3-nitrothiophene, with [M(PEt3)3] (M = Pt, Pd, Ni) resulted in the formation of thiaplatinacycles. These complexes showed catalytic activity in hydrodesulfurization (HDS) reactions (Hernández et al., 2001).

Study of Reaction Mechanisms

2-Methoxy-3-nitrothiophene has been used in studying the SNAr reaction mechanism. Theoretical DFT and TD-DFT calculations were performed to examine the substitution reaction of the methoxy group by a secondary amine on this molecule. The study confirmed the hypothesis of zwitterion formation during the kinetically determining step (Smaoui et al., 2019).

Diels–Alder Reactions

Investigations into the Diels–Alder reactions using electrophilic nitrobenzothiophenes, including 2-methoxy-3-nitrothiophene, have been carried out. These studies revealed that nitroheterocycles act as electrophiles with various dienes, leading to the production of dibenzothiophenes (Della Rosa et al., 2015).

Aromatic Nucleophilic Substitution in Ionic Liquids

The kinetics of the nucleophilic aromatic substitution of 2-L-5-nitrothiophenes, including derivatives like 2-methoxy-3-nitrothiophene, were studied in various ionic liquids. This study provided insights into reagent-solvent interactions and reaction rates in different mediums (D’Anna et al., 2006).

Synthesis of Chalcone Derivatives

Research on synthesizing chalcone derivatives from derivatives of acetophenone and 2-nitrobenzaldehyde, involving methoxy groups like in 2-methoxy-3-nitrothiophene, has been conducted. The influence of methoxy groups on the reactivity of acetophenone was investigated, demonstrating their impact on synthetic yields (Putri, Soewandi, & Budiati, 2019).

Gas Electron Diffraction and Quantum Chemistry Studies

2-Chloro-3-nitrothiophene, a compound similar to 2-methoxy-3-nitrothiophene, was studied using gas electron diffraction and quantum chemical calculations. This research provides insight into the equilibrium structure and internal rotation of such molecules (Kovtun et al., 2015).

Synthesis of Functionalized 3-Nitrothiophenes

A study on the synthesis of highly functionalized 3-nitrothiophenes from simple and readily available starting materials, related to 2-methoxy-3-nitrothiophene, offers insights into selective thiophene formation (Rao & Vasantham, 2009).

Electroactive Molecular Materials

Nitro-functionalized oligothiophenes, similar to 2-methoxy-3-nitrothiophene, have been synthesized and analyzed for their potential as electroactive molecular materials. These compounds show promise for applications in organic electronic transistors (Casado et al., 2003).

Oximes as Reaction Products

Reactions of 5-substituted 2-nitrothiophenes, akin to 2-methoxy-3-nitrothiophene, with arylacetonitriles led to the formation of novel oxime products. This study broadens the understanding of thiophene chemistry (Rad et al., 2011).

Polymer-Supported Catalytic Systems

The use of poly(3,4-ethylenedioxythiophene) in immobilizing metal particle catalysts and reagents for catalytic reactions, relevant to the study of compounds like 2-methoxy-3-nitrothiophene, has been explored (Sivakumar & Phani, 2011).

Nitroxide-Mediated Photopolymerization

Research into nitroxide-mediated photopolymerization using compounds structurally related to 2-methoxy-3-nitrothiophene offers insights into photochemical properties and potential applications in polymer science (Guillaneuf et al., 2010).

Propiedades

IUPAC Name |

2-methoxy-3-nitrothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3S/c1-9-5-4(6(7)8)2-3-10-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMCGGXGEVDUVNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CS1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60505566 | |

| Record name | 2-Methoxy-3-nitrothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60505566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-3-nitrothiophene | |

CAS RN |

30549-14-5 | |

| Record name | 2-Methoxy-3-nitrothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60505566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 2-Methoxy-3-nitrothiophene particularly interesting for studying nucleophilic aromatic substitution reactions?

A1: The structure of 2-Methoxy-3-nitrothiophene, featuring both a methoxy (-OCH3) and a nitro (-NO2) group adjacent to each other on the thiophene ring, makes it highly susceptible to nucleophilic attack. This is due to the electron-withdrawing nature of the nitro group, which activates the ring towards nucleophilic substitution, and the presence of the methoxy group as a good leaving group. This allows researchers to investigate the kinetics and mechanisms of these reactions under various conditions.

Q2: How does the choice of solvent affect the reaction of 2-Methoxy-3-nitrothiophene with nucleophiles like piperidine?

A2: Research has shown that the solvent significantly influences the reaction pathway. For instance, in benzene, the reaction of 2-Methoxy-3-nitrothiophene with piperidine exhibits third-order kinetics, suggesting a base-catalyzed mechanism (SB-GA) where a second molecule of piperidine acts as a base [, , ]. In contrast, reactions conducted in methanol might proceed through a different mechanism, warranting further investigation [].

Q3: Do substituents on the 5-position of the thiophene ring in 2-Methoxy-3-nitrothiophene impact its reactivity with nucleophiles?

A3: Yes, the presence and nature of substituents at the 5-position of 2-Methoxy-3-nitrothiophene significantly influence its reactivity. Studies examining a series of 5-substituted 2-methoxy-3-nitrothiophenes (X = H, CONH2, CO2Me, Ac, SO2Me, CN, or NO2) reacting with piperidine in benzene revealed that electron-withdrawing groups at the 5-position enhance the reaction rate, supporting the proposed SB-GA mechanism [].

Q4: Are there any studies focusing on the formation of Meisenheimer complexes during the reaction of 2-Methoxy-3-nitrothiophene with nucleophiles?

A4: Yes, research has explored the formation of Meisenheimer-type adducts. Specifically, the reaction of 2-Methoxy-3-nitrothiophene with sodium methoxide in methanol has been investigated, providing insights into the intermediates formed during nucleophilic aromatic substitution reactions involving this compound [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.